Epofolate

Catalog No.
S548466
CAS No.
958646-17-8
M.F
C67H92N16O22S3
M. Wt
1569.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epofolate

CAS Number

958646-17-8

Product Name

Epofolate

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-[2-[2-[(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-5,9-dioxo-4-oxa-17-azabicyclo[14.1.0]heptadecan-17-yl]ethoxycarbonyloxy]ethyldisulfanyl]ethyl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C67H92N16O22S3

Molecular Weight

1569.7 g/mol

InChI

InChI=1S/C67H92N16O22S3/c1-32-9-7-11-45-46(26-47(33(2)23-38-30-106-35(4)74-38)105-52(90)27-48(84)67(5,6)55(92)34(3)54(32)91)83(45)19-20-103-66(102)104-21-22-107-108-31-44(63(100)101)80-60(96)43(25-51(88)89)79-58(94)40(10-8-18-71-64(68)69)77-59(95)42(24-50(86)87)76-49(85)17-16-41(62(98)99)78-57(93)36-12-14-37(15-13-36)72-28-39-29-73-56-53(75-39)61(97)82-65(70)81-56/h12-15,23,29-30,32,34,40-48,54,72,84,91H,7-11,16-22,24-28,31H2,1-6H3,(H,76,85)(H,77,95)(H,78,93)(H,79,94)(H,80,96)(H,86,87)(H,88,89)(H,98,99)(H,100,101)(H4,68,69,71)(H3,70,73,81,82,97)/b33-23+/t32-,34+,40-,41-,42-,43-,44-,45+,46-,47-,48-,54-,83?/m0/s1

InChI Key

TURJYGRXEJIBGT-OCOMGVANSA-N

SMILES

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Code name: BMS753493; BMS-753493; BMS 753493.

Canonical SMILES

CC1CCCC2C(N2CCOC(=O)OCCSSCC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC6=CSC(=N6)C)C

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@H](N2CCOC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)NCC4=CN=C5C(=N4)C(=O)NC(=N5)N)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C6=CSC(=N6)C)/C

Description

The exact mass of the compound Epofolate is 1568.5734 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Epofolate is a synthetic compound classified as a folate conjugate, specifically derived from a semi-synthetic analog of epothilone A. It is designed to selectively target folate receptors, which are often overexpressed in various cancer cells. This targeting mechanism allows for enhanced delivery of the drug to tumor sites, potentially improving therapeutic efficacy while minimizing systemic toxicity . The structure of Epofolate incorporates a folate moiety that facilitates its interaction with folate receptor alpha, enabling cellular uptake through receptor-mediated endocytosis .

Epofolate's mechanism of action primarily involves the overstabilization of microtubules, which disrupts normal mitotic processes in cancer cells. This stabilization leads to cell cycle arrest and apoptosis. The compound's chemical structure allows it to bind effectively to microtubules, similar to other epothilone derivatives, which are known for their ability to interfere with microtubule dynamics . Additionally, Epofolate may undergo various

Epofolate exhibits significant antiproliferative activity against a range of cancer cell lines. Its ability to induce apoptosis and halt cell division makes it a candidate for cancer therapy. In preclinical studies, Epofolate has demonstrated effectiveness in inhibiting the growth of tumors that express folate receptors, such as ovarian and lung cancers . The compound's mechanism involves not only microtubule stabilization but also potential interactions with intracellular signaling pathways that regulate cell survival and proliferation .

The synthesis of Epofolate involves several steps that typically include:

  • Preparation of the Epothilone Analog: Starting from epothilone A or its derivatives, chemical modifications are made to enhance stability and receptor affinity.
  • Folate Conjugation: The folate moiety is attached to the epothilone backbone through specific linkers that facilitate receptor targeting.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity and yield for biological testing.

The synthesis process requires careful control of reaction conditions to maintain the integrity of both the epothilone structure and the folate component .

Epofolate has been primarily investigated for its applications in oncology. Its targeted delivery mechanism makes it suitable for treating cancers that overexpress folate receptors. Clinical trials have explored its use in various solid tumors, particularly those resistant to conventional therapies . Additionally, research continues into its potential combination with other therapeutic agents to enhance efficacy and overcome drug resistance in cancer treatment.

Studies on Epofolate have highlighted its interactions with various biological systems. Notably, it has been shown that combining Epofolate with certain anesthetics or gastrointestinal agents can increase the risk of adverse effects like methemoglobinemia . Furthermore, investigations into its pharmacokinetics reveal that its efficacy can be influenced by other drugs that affect folate metabolism or microtubule dynamics, necessitating careful consideration in combination therapies .

Epofolate shares similarities with several other compounds that target microtubules or utilize folate receptor-mediated delivery systems. Here are some notable comparisons:

CompoundTypeMechanism of ActionUnique Features
VintafolideFolate conjugateMicrotubule destabilizationUses a self-immolative disulfide-linker system
PaclitaxelTaxaneMicrotubule stabilizationWell-established clinical use; broad-spectrum activity
VincristineVinca alkaloidMicrotubule destabilizationPrimarily used in hematological malignancies
MethotrexateAntimetaboliteInhibition of dihydrofolate reductaseTargets folate metabolism rather than receptors

Uniqueness of Epofolate: Unlike traditional chemotherapeutics such as paclitaxel and vincristine, which broadly affect all rapidly dividing cells, Epofolate's selective targeting of folate receptors allows for potentially reduced side effects and enhanced efficacy in specific tumor types. Its design as a folate conjugate also sets it apart from non-targeted agents like methotrexate, which does not utilize receptor-mediated uptake mechanisms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.7

Hydrogen Bond Acceptor Count

32

Hydrogen Bond Donor Count

16

Exact Mass

1568.57342215 g/mol

Monoisotopic Mass

1568.57342215 g/mol

Heavy Atom Count

108

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q3XAW4B1DP

Wikipedia

Epofolate

Dates

Modify: 2023-07-15
1: Vlahov IR, Vite GD, Kleindl PJ, Wang Y, Santhapuram HK, You F, Howard SJ, Kim  SH, Lee FF, Leamon CP. Regioselective synthesis of folate receptor-targeted agents derived from epothilone analogs and folic acid. Bioorg Med Chem Lett. 2010 Aug 1;20(15):4578-81. Epub 2010 Jun 8. PubMed PMID: 20594844.

Explore Compound Types